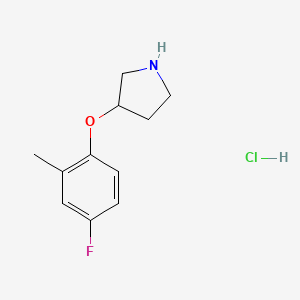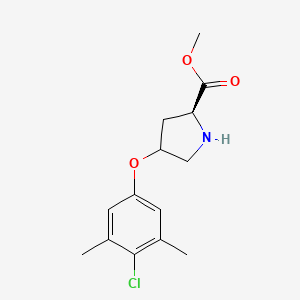
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Descripción general
Descripción
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate is a chemical compound with a diverse range of applications in various scientific fields. It's composed of a pyrrolidine ring attached to a carboxylate ester and an aromatic ring with chlorine and methyl substituents. Its complex structure allows it to participate in numerous chemical reactions, making it a subject of interest in synthetic chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves multiple steps. One of the common synthetic routes includes:
Starting Materials: : The preparation begins with the pyrrolidine-2-carboxylate ester as the starting material.
Aromatic Substitution: : The aromatic ring is chlorinated using a suitable chlorinating agent under controlled conditions to introduce the chloro group.
Esterification: : The esterification process involves reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Final Coupling: : The final step involves coupling the chlorinated aromatic ring with the pyrrolidine-2-carboxylate ester under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often utilize continuous flow reactors to ensure efficient heat and mass transfer, precise control over reaction parameters, and scalability. Catalysts and optimized reaction conditions are employed to achieve high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under suitable conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can target the carbonyl group, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or potassium tert-butoxide for halogen substitution.
Major Products Formed
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Alcohol derivatives from the reduction of carbonyl groups.
Substitution: : New derivatives with different functional groups replacing the halogen atom.
Aplicaciones Científicas De Investigación
Methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: : Investigated for therapeutic potential in treating specific diseases.
Industry: : Employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring and the aromatic substituents play crucial roles in binding to these targets, influencing biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or alter cellular signaling, leading to its observed effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate stands out due to its unique combination of functional groups. This uniqueness imparts specific reactivity and biological activity, making it valuable in various applications.
List of Similar Compounds
Methyl (2S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylate
Methyl (2S)-4-(3,5-dimethylphenoxy)pyrrolidine-2-carboxylate
Methyl (2S)-4-(4-bromophenoxy)pyrrolidine-2-carboxylate
Each of these compounds has similar structural features but varying chemical and biological properties, illustrating the significance of specific functional group arrangements.
This overview captures the essential details of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Intriguing stuff, right?
Propiedades
IUPAC Name |
methyl (2S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-8-4-10(5-9(2)13(8)15)19-11-6-12(16-7-11)14(17)18-3/h4-5,11-12,16H,6-7H2,1-3H3/t11?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPDKHJMURXRH-KIYNQFGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


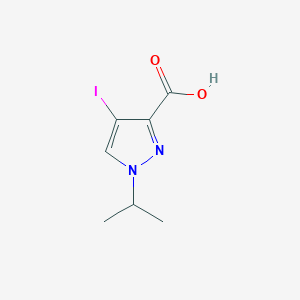
![5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1388679.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
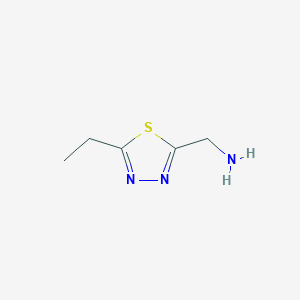

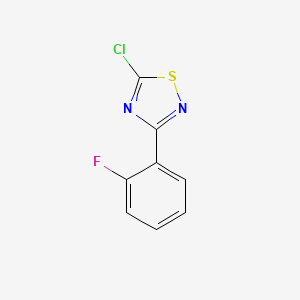
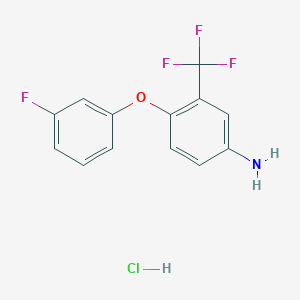
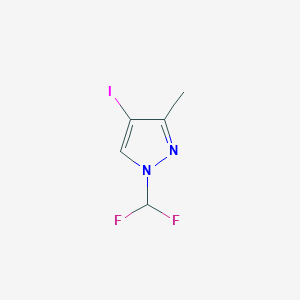
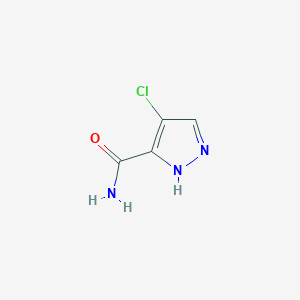
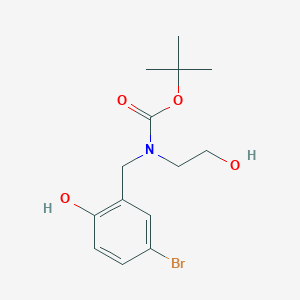
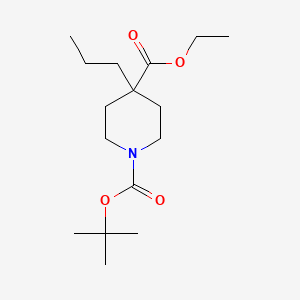
![Tert-butyl 2-(4-fluorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1388694.png)

